molecular formula C12H26N2O4S B12667092 2-Hydroxyethyl(trimethyl)ammonium N-acetyl-DL-methionate CAS No. 71463-43-9

2-Hydroxyethyl(trimethyl)ammonium N-acetyl-DL-methionate

Cat. No.: B12667092
CAS No.: 71463-43-9
M. Wt: 294.41 g/mol
InChI Key: OTKITTZBFOVAMQ-UHFFFAOYSA-M
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Description

2-Hydroxyethyl(trimethyl)ammonium N-acetyl-DL-methionate is a chemical compound with the molecular formula C12H26N2O4S and a molecular weight of 294.41 g/mol . It is known for its unique structure, which includes a quaternary ammonium group and an acetylated methionine moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl(trimethyl)ammonium N-acetyl-DL-methionate typically involves the reaction of N-acetyl-DL-methionine with 2-hydroxyethyl(trimethyl)ammonium chloride. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl(trimethyl)ammonium N-acetyl-DL-methionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

Scientific Research Applications

2-Hydroxyethyl(trimethyl)ammonium N-acetyl-DL-methionate is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which 2-Hydroxyethyl(trimethyl)ammonium N-acetyl-DL-methionate exerts its effects involves interactions with specific molecular targets and pathways. The quaternary ammonium group can interact with negatively charged sites on proteins and enzymes, altering their activity. The acetylated methionine moiety may participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxyethyl(trimethyl)ammonium chloride
  • N-Acetyl-DL-methionine
  • Trimethylamine N-oxide

Uniqueness

Compared to similar compounds, 2-Hydroxyethyl(trimethyl)ammonium N-acetyl-DL-methionate stands out due to its combined quaternary ammonium and acetylated methionine structure. This unique combination imparts distinct chemical properties and reactivity, making it valuable in various research applications .

Properties

CAS No.

71463-43-9

Molecular Formula

C12H26N2O4S

Molecular Weight

294.41 g/mol

IUPAC Name

2-acetamido-4-methylsulfanylbutanoate;2-hydroxyethyl(trimethyl)azanium

InChI

InChI=1S/C7H13NO3S.C5H14NO/c1-5(9)8-6(7(10)11)3-4-12-2;1-6(2,3)4-5-7/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11);7H,4-5H2,1-3H3/q;+1/p-1

InChI Key

OTKITTZBFOVAMQ-UHFFFAOYSA-M

Canonical SMILES

CC(=O)NC(CCSC)C(=O)[O-].C[N+](C)(C)CCO

Origin of Product

United States

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